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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091

AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 2,6-Diiodo-4-
nitrophenol, a valuable intermediate in organic synthesis, particularly for pharmaceuticals and
agrochemicals.[1] The method described is a direct electrophilic iodination of p-nitrophenol.
The protocol covers the reaction setup, purification, and characterization of the final product,
presenting quantitative data in a structured format for clarity and reproducibility.

Introduction

2,6-Diiodo-4-nitrophenol is a key building block in synthetic chemistry. Its structure, featuring
a phenolic hydroxyl group, a nitro group, and two iodine atoms, provides multiple sites for
further functionalization.[1] The electron-withdrawing nitro group and the bulky iodine atoms
significantly influence the reactivity of the aromatic ring and the acidity of the phenolic proton.
This protocol details a reliable method for the preparation of 2,6-Diiodo-4-nitrophenol starting
from the readily available p-nitrophenol through a di-iodination reaction.

Reaction Scheme:

Data Summary
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The following table summarizes the physicochemical properties of the key reactant and

product, along with typical reaction parameters and expected outcomes.

p-Nitrophenol (Starting

2,6-Diiodo-4-nitrophenol

Parameter .
Material) (Product)
Molecular Formula CeHsNOs3 CeH312NO3[2]
Molecular Weight 139.11 g/mol 390.90 g/mol [2]
Colorless to pale yellow ] ]
Appearance Yellow crystalline solid[2][3]
crystals
Melting Point 113-114 °C 152-154 °CJ[2][3]
Molar Ratio 1 equivalent -

lodinating Agent

lodine (I2) / Sodium lodide
(Nal) & Sodium Hypochlorite
(NaOCl)

Solvent

Methanol

Reaction Temperature

0 °C to Room Temperature

Reaction Time

1.5 hours

Expected Yield

85-95%

Purification Method

Recrystallization from aqueous

ethanol

Experimental Protocol

This protocol is adapted from standard iodination procedures for activated phenols.[4]

3.1 Materials and Equipment

e Reagents:

o p-Nitrophenol (1.0 eq)
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o Sodium lodide (Nal) (2.2 eq)

o Methanol (MeOH)

o Sodium Hypochlorite (NaOCI, 6% aqueous solution) (2.2 eq)
o Sodium thiosulfate (10% w/w agueous solution)

o Hydrochloric acid (2 M aqueous solution)

o Ethanol (for recrystallization)

o Deionized water

e Equipment:

[¢]

Round-bottom flask (250 mL)
o Magnetic stirrer and stir bar
o Dropping funnel (60 mL)
o |ce/water bath
o Buchner funnel and filter flask
o Standard laboratory glassware (beakers, graduated cylinders)
o pH paper
o Rotary evaporator
3.2 Synthesis Procedure

 Dissolution: In a 250 mL round-bottom flask, dissolve 13.9 g (0.1 mol, 1.0 eq) of p-
nitrophenol and 33.0 g (0.22 mol, 2.2 eq) of sodium iodide in 100 mL of methanol.

o Cooling: Place the flask in an ice/water bath on a magnetic stirrer and cool the solution to 0
°C with continuous stirring.
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» Addition of Oxidant: Transfer the required volume of 6% sodium hypochlorite solution
(approx. 172 mL, 0.22 mol, 2.2 eq) to a dropping funnel. Add the sodium hypochlorite
solution dropwise to the stirred methanolic solution over a period of approximately 60
minutes. Maintain the temperature at O °C throughout the addition.

o Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for an
additional 30 minutes. The solution may thicken as the product precipitates.

e Quenching: Remove the ice bath and add 20 mL of 10% aqueous sodium thiosulfate solution
to quench any unreacted iodine/hypochlorite. Stir for 10 minutes.

 Acidification and Precipitation: Slowly acidify the mixture by adding 2 M HCI in small portions
while stirring. Monitor the pH with pH paper until it reaches approximately pH 2-3. The yellow
product will precipitate completely.

« |solation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the
filter cake thoroughly with cold deionized water (3 x 50 mL).

e Drying: Dry the crude product in a vacuum oven at 50-60 °C or in a desiccator over a
suitable drying agent.

3.3 Purification

o Recrystallization: Transfer the crude, dry 2,6-Diiodo-4-nitrophenol to an appropriately sized
Erlenmeyer flask. Recrystallize from a minimal amount of hot 80% aqueous ethanol to obtain
pure yellow crystals.

e Drying: Dry the purified crystals under vacuum to remove any residual solvent.
3.4 Characterization

The identity and purity of the final product can be confirmed by measuring its melting point
(expected: 152-154 °C) and using spectroscopic methods such as 'H NMR, 13C NMR, and IR
spectroscopy.

Workflow and Pathway Diagrams
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The following diagrams illustrate the logical workflow of the synthesis and the chemical

transformation pathway.
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Click to download full resolution via product page
Caption: Experimental workflow for the synthesis of 2,6-Diiodo-4-nitrophenol.
Safety Precautions
» Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

» p-Nitrophenol and its derivatives are toxic and can be absorbed through the skin. Handle
with care.

» Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

o Handle all chemicals and solvents in accordance with standard laboratory safety procedures.
Dispose of chemical waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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